(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol
Overview
Description
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is a chemical compound with the molecular formula C18H30O6 and a molecular weight of 342.43 g/mol . It is a derivative of D-mannitol, a naturally occurring sugar alcohol. This compound is primarily used as a protecting group in organic synthesis due to its ability to form stable cyclic acetals .
Mechanism of Action
Target of Action
It is known that this compound is extensively employed in the field of biomedicine .
Mode of Action
It is known to showcase remarkable antiviral and antimicrobial traits , suggesting it interacts with viral or bacterial components to inhibit their function.
Biochemical Pathways
Given its antiviral and antimicrobial properties , it can be inferred that it interferes with the life cycle of viruses or bacteria, affecting their ability to infect host cells or reproduce.
Result of Action
Given its antiviral and antimicrobial properties , it likely results in the inhibition of viral or bacterial growth and proliferation.
Preparation Methods
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be synthesized through the reaction of D-mannitol with cyclohexanone in the presence of an acid catalyst such as boron trifluoride etherate . The reaction typically involves the following steps:
- Dissolving D-mannitol in dimethyl sulfoxide (DMSO).
- Adding cyclohexanone and triethyl orthoformate to the solution.
- Introducing boron trifluoride etherate to catalyze the reaction.
- Stirring the mixture at room temperature for 24 hours.
- Neutralizing the reaction mixture with sodium bicarbonate and isolating the product by filtration .
Chemical Reactions Analysis
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is often compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-D-mannitol: This compound also serves as a protecting group but forms a five-membered ring, making it less stable than the cyclohexylidene derivative.
1,25,6-Di-O-benzylidene-D-mannitol: Another protecting group that forms a six-membered ring but has different reactivity due to the presence of benzyl groups.
These comparisons highlight the unique stability and reactivity of this compound, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHMBZZFDLOTN-KLHDSHLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@H]([C@@H]([C@H]3COC4(O3)CCCCC4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462825 | |
Record name | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76779-67-4 | |
Record name | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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